molecular formula C14H13NO4 B13565374 (1,3-dioxoisoindol-2-yl) 2-cyclobutylacetate

(1,3-dioxoisoindol-2-yl) 2-cyclobutylacetate

Cat. No.: B13565374
M. Wt: 259.26 g/mol
InChI Key: HIHORFCANFNRKH-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate is a chemical compound with the molecular formula C14H13NO4. It is known for its unique structure, which includes a dioxoisoindoline moiety and a cyclobutylacetate group.

Preparation Methods

The synthesis of (1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate typically involves the reaction of phthalic anhydride with cyclobutylamine, followed by esterification with acetic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

(1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells .

Comparison with Similar Compounds

(1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-cyclobutylacetate

InChI

InChI=1S/C14H13NO4/c16-12(8-9-4-3-5-9)19-15-13(17)10-6-1-2-7-11(10)14(15)18/h1-2,6-7,9H,3-5,8H2

InChI Key

HIHORFCANFNRKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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